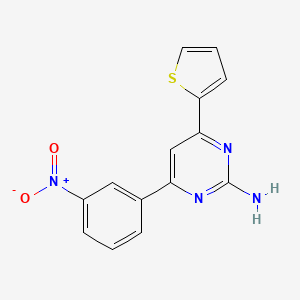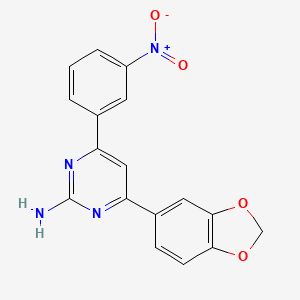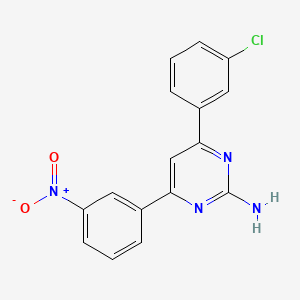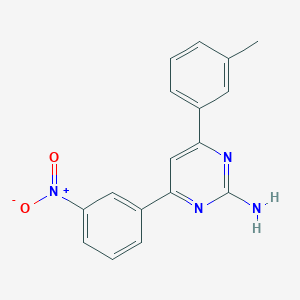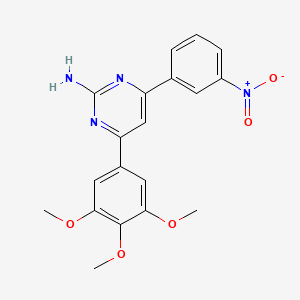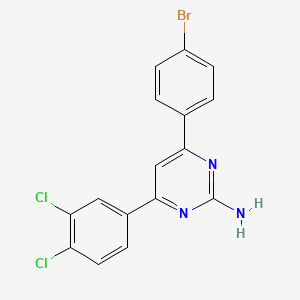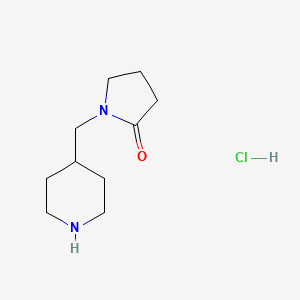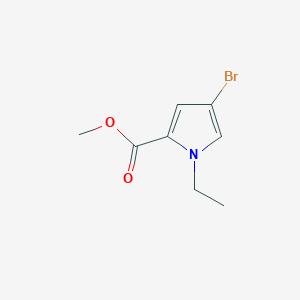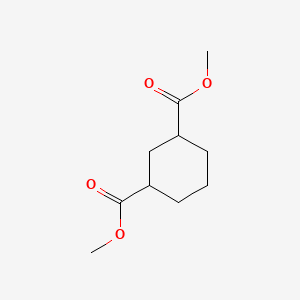
Dimethyl cyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a diester derived from cyclohexane-1,3-dicarboxylic acid and methanol. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
- DMCD is an important intermediate and monomer widely used in the manufacture of coating resin, polyester resin, alkyd resin, and plasticizers .
- The introduction of a cycloaliphatic ring in DMCD weakens the rigid structure of the chain, affecting its glass transition temperature (Tg) .
- Byproducts may be generated due to hydrogenolysis of the ester group, but efforts are made to enhance selectivity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,3-dicarboxylate can be synthesized by esterification of cyclohexane-1,3-dicarboxylic acid with methanol. The reaction typically involves the use of a catalyst such as chlorotrimethylsilane. The process involves dissolving cyclohexane-1,3-dicarboxylic acid in methanol, adding chlorotrimethylsilane, and allowing the reaction to proceed at room temperature for several days. The product is then purified by washing with dichloromethane and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: It can be reduced to form cyclohexane-1,3-dimethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or nickel is common.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl cyclohexane-1,3-dicarboxylate is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: Similar in structure but with ester groups at the 1,4-positions.
Dimethyl terephthalate: An aromatic diester with ester groups on a benzene ring.
Dimethyl adipate: A linear diester with ester groups on a six-carbon chain.
Uniqueness
Dimethyl cyclohexane-1,3-dicarboxylate is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to linear or aromatic diesters. This structural difference affects its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-82-9, 10021-92-8 | |
| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7890381.png)


